2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine
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Overview
Description
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is a synthetic organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by chlorination and subsequent amination.
Formation of Pyrrolo[2,1-f][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The pyrrolo[2,1-f][1,2,4]triazine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the chlorinated pyrrolo[2,1-f][1,2,4]triazine ring, potentially leading to dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide, primary amines, or thiols in polar aprotic solvents.
Major Products
The major products of these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazines, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly in enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The mechanism often involves binding to the active site of the target protein, inhibiting its function. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine
- 2-(4-Fluoropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine
- 2-(4-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine
Uniqueness
Compared to its analogs, 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H9ClN4 |
---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine |
InChI |
InChI=1S/C8H9ClN4/c9-8-7-2-1-6(3-4-10)13(7)12-5-11-8/h1-2,5H,3-4,10H2 |
InChI Key |
WQORNGIPTBXOEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)Cl)CCN |
Origin of Product |
United States |
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